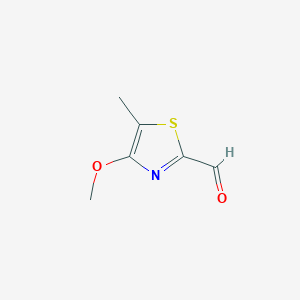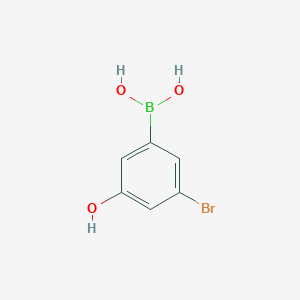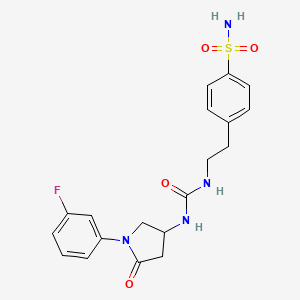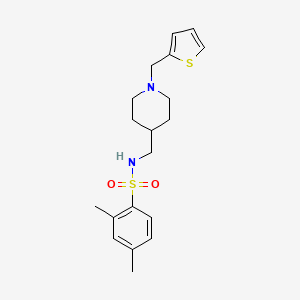
2-Nitropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitropyridine-3-sulfonamide is a compound that has been evaluated for its anticoccidial activity . It is part of a group of compounds that includes 2-, 4-, and 5-nitropyridine-3-sulfonamides and pyridine-2- and -3-sulfonamide N-oxides .
Synthesis Analysis
The synthesis of nitropyridine-2- and -3-sulfonamides and their derivatives has been studied . The relative positions, ortho or meta, of the substituents in nitropyridine-3-sulfonamides and pyridinesulfonamide N-oxides are important for anticoccidial activity .Molecular Structure Analysis
The molecular structure of 2-Nitropyridine-3-sulfonamide is represented by the InChI code1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) . The molecular weight of the compound is 203.18 . It has a storage temperature of room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Anticoccidial Activity
Nitropyridinesulfonamides, including 2-nitropyridine-3-sulfonamides, have shown effectiveness against Eimeria tenella, a parasite causing coccidiosis in poultry. The study by Morisawa et al. (1980) found that the positioning of substituents in nitropyridine-3-sulfonamides plays a crucial role in their anticoccidial activity. This research highlights the potential of these compounds in veterinary medicine, particularly for poultry farming (Morisawa et al., 1980).
Synthesis of Sulfonamides
El-Basil et al. (1969) described the synthesis of various N-substituted sulfonamides, including those derived from 2-nitropyridine. Their work contributes to the broader field of pharmaceutical chemistry, particularly in the development of new sulfonamide drugs (El-Basil et al., 1969).
Generation of Sultams
Nguyen and Retailleau (2017) presented a method for synthesizing sultams using 2-nitropyridine-derived compounds. Their approach is redox-neutral and atom-economical, emphasizing the importance of 2-nitropyridine-3-sulfonamide in organic synthesis (Nguyen & Retailleau, 2017).
Metal Complexation
Research by Orie et al. (2021) investigated the complexation of tosylated aminopyridine, closely related to nitropyridine sulfonamides, with metal ions. This study provides insights into potential applications in pharmaceutical and chemical industries (Orie et al., 2021).
Redox Reactions in Organic Synthesis
Bao et al. (2022) explored the use of nitroarenes, including nitropyridines, in redox reactions to form sulfonamides. Their research contributes to the development of more efficient synthetic methods in organic chemistry (Bao et al., 2022).
Safety and Hazards
The safety information for 2-Nitropyridine-3-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 2-Nitropyridine-3-sulfonamide are not mentioned in the search results, nitropyridines in general have been the subject of ongoing research due to their wide range of applications in novel drugs . Further studies could explore the potential of 2-Nitropyridine-3-sulfonamide in various therapeutic applications.
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which 2-nitropyridine-3-sulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
It’s worth noting that sulfonamides generally act as competitive inhibitors of bacterial dna synthesis . They achieve this by mimicking the natural substrate of the enzyme they inhibit, thereby preventing the enzyme from carrying out its normal function .
Biochemical Pathways
Given the known targets of sulfonamides, it can be inferred that the compound may affect pathways related to fluid balance and folate synthesis .
Result of Action
Based on the known effects of sulfonamides, it can be inferred that the compound may lead to a disruption in fluid balance and folate synthesis at the cellular level .
Eigenschaften
IUPAC Name |
2-nitropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFPFFCAPYLOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)
![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)
![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)
![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)
![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2425832.png)


![2-[6-(2-Methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2425839.png)
